molecular formula C20H16N4 B15161147 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine CAS No. 657402-34-1

1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine

Cat. No.: B15161147
CAS No.: 657402-34-1
M. Wt: 312.4 g/mol
InChI Key: BBXUERVLUTTZCF-UHFFFAOYSA-N
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Description

1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine is a heterocyclic compound that belongs to the class of triazepines This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazepine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, this compound can modulate signaling pathways within cells, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazolo[4,3-b]pyridine
  • 2,5-Diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine
  • 1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Uniqueness

1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine is unique due to its specific structural features and the presence of both methyl and diphenyl groups

Properties

CAS No.

657402-34-1

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

1-methyl-2,5-diphenylpyrido[3,2-e][1,2,4]triazepine

InChI

InChI=1S/C20H16N4/c1-24-17-13-8-14-21-19(17)18(15-9-4-2-5-10-15)22-23-20(24)16-11-6-3-7-12-16/h2-14H,1H3

InChI Key

BBXUERVLUTTZCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NN=C1C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2

Origin of Product

United States

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